molecular formula C8H6BrN3 B2780835 4-(3-bromophenyl)-1H-1,2,3-triazole CAS No. 35225-02-6

4-(3-bromophenyl)-1H-1,2,3-triazole

Cat. No. B2780835
CAS RN: 35225-02-6
M. Wt: 224.061
InChI Key: BKJXSQXZIOTRTP-UHFFFAOYSA-N
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Description

“4-(3-bromophenyl)-1H-1,2,3-triazole” is a compound that contains a bromophenyl group and a 1,2,3-triazole ring. Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They are derivatives of bromobenzene or brominated derivatives of phenol .

Scientific Research Applications

Anticancer Activity

4-(3-bromophenyl)-1H-1,2,3-triazole: and its analogs have been studied for their potential anticancer properties. Research has shown that certain triazole derivatives exhibit significant activity against various cancer cell lines. For instance, some compounds have demonstrated notable anticancer activity against CNS cancer cell lines, with one compound showing a growth inhibition of 41.25 percent .

Antimicrobial and Antifungal Applications

Triazole derivatives, including those with a 3-bromophenyl group, have been reported to possess antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, showing moderate activity in inhibiting the growth of pathogens like Fusarium oxysporum .

Neuroprotective Effects

Studies have explored the neuroprotective effects of triazole derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. These compounds may play a role in mitigating oxidative stress and preserving neurological function in aquatic organisms .

Organic Synthesis

In the field of organic synthesis, 4-(3-bromophenyl)-1H-1,2,3-triazole serves as a versatile building block. It can be used to construct more complex molecules through various chemical reactions, including coupling reactions that form novel porous organic polymers .

Drug Discovery

The triazole ring is a common motif in medicinal chemistry, and derivatives like 4-(3-bromophenyl)-1H-1,2,3-triazole are valuable for the discovery of new drugs. They are often used in the synthesis of compounds with potential therapeutic applications, including inhibitors and receptor modulators .

Biochemical Research

In biochemical research, triazole derivatives are used to study enzyme inhibition, receptor-ligand interactions, and other cellular processes. They can serve as probes or inhibitors to dissect biological pathways and understand disease mechanisms .

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(3-bromophenyl)-1H-1,2,3-triazole”. For example, if it were used as an anticancer agent, it might work by inhibiting certain pathways involved in cancer growth and progression .

Safety and Hazards

The safety and hazards of “4-(3-bromophenyl)-1H-1,2,3-triazole” would depend on its specific properties and uses. As a general rule, it’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for “4-(3-bromophenyl)-1H-1,2,3-triazole” would likely depend on its potential applications. If it shows promise as a therapeutic agent, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-(3-bromophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJXSQXZIOTRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-1H-1,2,3-triazole

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